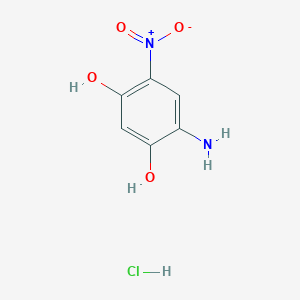

4-Amino-6-nitroresorcinol hydrochloride

Overview

Description

4-Amino-6-nitroresorcinol hydrochloride (ANR.HCl) is a key intermediate in the synthesis of poly(p-phenylene-2,6-benzobisoxazole) (PBO), a high-performance polymer known for its exceptional thermal stability and mechanical strength . The compound serves as a precursor in the production of various PBO derivatives, which have applications in advanced materials and engineering.

Synthesis Analysis

The synthesis of ANR.HCl has been optimized through a novel approach that involves the selective reduction of 4,6-dinitroresorcinol (DNR). Key factors such as solvent dosage, the use of activated carbon, the presence of FeSO4.7H2O, the molar ratio of hydrazine hydrate, and reaction time were systematically studied and optimized using an L18(2×37) orthogonal test and a second step optimization. The optimized conditions led to a high yield of 90.7% and a purity of 94.1% for ANR.HCl. The process is noted for its high selectivity, excellent product stability, reduced organic pollution, and ease of operation .

Molecular Structure Analysis

The molecular structure of the synthesized ANR.HCl was confirmed using various spectroscopic techniques, including Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), and mass spectrometry (MS). These methods provided detailed information about the molecular composition and confirmed the successful synthesis of ANR.HCl .

Chemical Reactions Analysis

ANR.HCl is utilized in further chemical reactions to synthesize other compounds. For instance, it is used in the synthesis of methyl 4-(5-nitro-6-hydroxybenzoxazol-2-yl)benzoate (MNB), an AB-type monomer precursor for a new AB-type PBO. The synthesis involves acyl chlorination, condensation, and cyclization reactions, which can be performed separately or in situ. Optimal conditions for these reactions have been established, leading to a yield of 75.68% and a high purity of 96.32% for MNB without the need for further purification .

Physical and Chemical Properties Analysis

The physical and chemical properties of ANR.HCl are closely related to its role as an intermediate in the synthesis of high-performance polymers. The optimized synthesis process ensures that the compound has the necessary purity and stability for subsequent reactions. The properties of ANR.HCl, such as its solubility in various solvents and its reactivity with other chemical agents, are crucial for its application in the synthesis of PBO and its derivatives .

Scientific Research Applications

Synthesis of Key Intermediates in Polymer Production

4-Amino-6-nitroresorcinol hydrochloride (ANR.HCl) is crucial in synthesizing poly(p-phenylene-2,6-benzobisoxazole) (PBO), a polymer with significant industrial applications. The novel synthesis methods and optimal reaction conditions for ANR.HCl have been studied extensively, highlighting its role in producing high-purity, high-yield intermediate compounds for PBO. This process is characterized by excellent product stability, high selectivity, and minimal organic pollution (Z. Deming, 2010).

Development of Novel Monomers and Polymers

ANR.HCl serves as a starting material for creating new monomers and polymers with enhanced properties. It has been used in the synthesis of AB-PBO monomers like 5-amino-6-hydroxy-2-(4-methoxycarbonylphenyl)benzoxazole (MAB) and 5-amino-6-hydroxy-2-(4-carbonylphenyl)benzoxazole (ABA). These monomers exhibit high stability and are used in a novel resin preparation method, offering advantages like simplicity, mild hydrogenation conditions, and short polymerization time (Wang Xue-jie, 2007).

Pharmaceutical Research

While the specific research on ANR.HCl in pharmaceutical applications is limited, closely related compounds have been synthesized for antitumor evaluations. For instance, derivatives of 6-amino-2-phenylbenzothiazole, synthesized using similar methods, have shown cytostatic activities against various human carcinoma cell lines (L. Racané et al., 2006). This indicates a potential pathway for research into related compounds for therapeutic applications.

Environmental Applications

Research has also explored the use of nitro and amino derivatives of polycyclic aromatic hydrocarbons, including compounds related to ANR.HCl, for environmental monitoring. These studies focus on developing methods for detecting these compounds in environmental samples, which are crucial for assessing environmental contamination and human exposure risks (J. Barek et al., 2001).

Mechanism of Action

Target of Action

The primary target of 4-Amino-6-nitroresorcinol hydrochloride is the poly phenylene benzodioxazole AB type novel monomer . This compound is used for preparing the front body of this monomer .

Mode of Action

This compound interacts with its target by being used in the preparation of the front body of the poly phenylene benzodioxazole AB type novel monomer . This interaction results in the formation of a new monomer with high stability and increased dissolvability in PPA .

Biochemical Pathways

The biochemical pathway affected by this compound involves the preparation of the front body of the poly phenylene benzodioxazole AB type novel monomer . The downstream effects of this pathway include the creation of a new monomer with high stability, increased dissolvability in PPA, and avoidance of gas interference .

Result of Action

The result of the action of this compound is the formation of a new monomer with high stability and increased dissolvability in PPA . This new monomer is used in the production of high-performance fibers .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the recovered alcohol solvents can be circularly used after rectification . .

Safety and Hazards

When handling 4-Amino-6-nitroresorcinol hydrochloride, it is advised to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

The 4-amino-6-nitroresorcinol hydrochloride is used for preparing the front body of a poly phenylene benzodioxazole AB type novel monomer, which has the characteristics of high stability and prepared PBO molecular weight, gas interference avoidance, and dissolvability increase of the novel monomer in PPA . This suggests potential future directions in the field of high-performance fiber production.

properties

IUPAC Name |

4-amino-6-nitrobenzene-1,3-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4.ClH/c7-3-1-4(8(11)12)6(10)2-5(3)9;/h1-2,9-10H,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXFGTUHRHMFGMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20647537 | |

| Record name | 4-Amino-6-nitrobenzene-1,3-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

883566-55-0 | |

| Record name | 4-Amino-6-nitrobenzene-1,3-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1292640.png)

![5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1292644.png)

![4-Bromo-3-iodo-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1292647.png)

![4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1292650.png)

![3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292651.png)

![4-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292654.png)

![5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1292657.png)